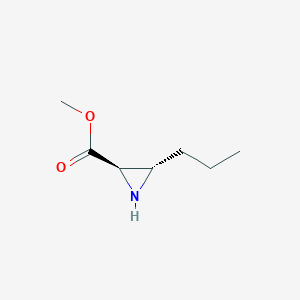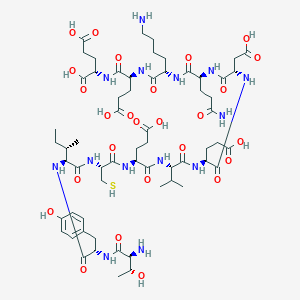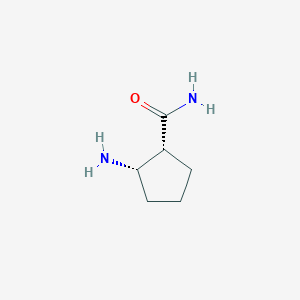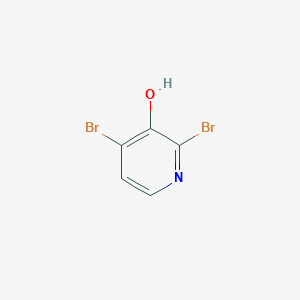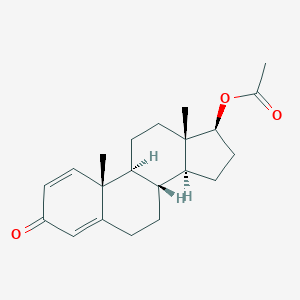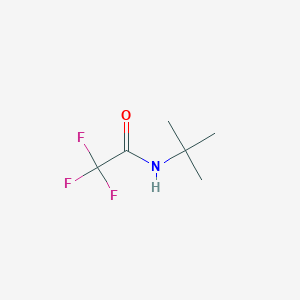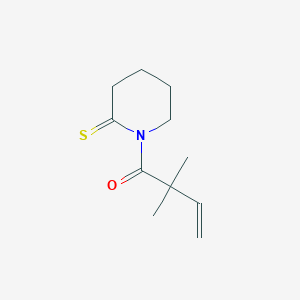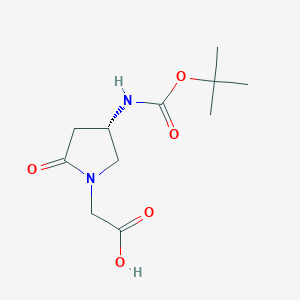
2-(Trifluoromethyl)quinolin-4-ol
Übersicht
Beschreibung
“2-(Trifluoromethyl)quinolin-4-ol” is a heterocyclic compound . It is also known as “2,8-bis(trifluoromethyl)quinolin-4-ol” and has a CAS number of 35853-41-9 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases .Chemical Reactions Analysis
One reported method for the synthesis of a similar compound involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.15, a density of 1.4837 (estimate), a melting point of 130-134°C (lit.), a boiling point of 305.9±37.0 °C (Predicted), a flash point of 33.9°C, and a vapor pressure of 10.9mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
2-(Trifluoromethyl)quinolin-4-ol and its derivatives have been explored for their potential as antimicrobial agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have shown significant antibacterial and antifungal activities (Holla et al., 2006). Similarly, substituted 1,2,3-triazoles derived from this compound have been synthesized and demonstrated notable antimicrobial activity (Holla et al., 2005).
Anticancer Activity
The anticancer potential of quinoline-derived trifluoromethyl alcohols, which includes derivatives of 2-(Trifluoromethyl)quinolin-4-ol, has been investigated. These compounds have shown potent growth inhibition in a zebrafish embryo model, suggesting their efficacy as anticancer agents (Sittaramane et al., 2015).
Chemical Synthesis and Modification
2-(Trifluoromethyl)quinolin-4-ol has been utilized in various chemical synthesis processes. One such example is the one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines, where it undergoes nucleophilic substitution and subsequent transformations (Hosokawa et al., 2008). Additionally, its derivatives have been used in radical cyclization reactions for synthesizing 2-trifluoromethyl quinolines, a process of interest in pharmaceutical chemistry (Dong et al., 2013).
Molecular Recognition and Sensing
Derivatives of 2-(Trifluoromethyl)quinolin-4-ol have found applications in molecular recognition and sensing. For example, optically pure derivatives have been used as agents for molecular recognition through NMR and fluorescence spectroscopy, indicating their utility in analytical chemistry (Khanvilkar & Bedekar, 2018). Another study explored a colorimetric sensor based on a derivative for the sequential detection of Cu(2+) and CN(-) in aqueous media, demonstrating its potential in environmental monitoring and safety applications (You et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 2-(Trifluoromethyl)quinolin-4-ol are microtubules . Microtubules are a component of the cytoskeleton, involved in maintaining the structure of cells and cell division. They are also the target of several chemotherapeutic agents, which disrupt their function and thus inhibit cell division .
Mode of Action
2-(Trifluoromethyl)quinolin-4-ol interacts with its targets, the microtubules, disrupting their normal function . This disruption prevents the microtubules from performing their role in cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell division pathway by targeting microtubules . The disruption of microtubule function leads to the arrest of the cell cycle, preventing the cell from dividing. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the action of 2-(Trifluoromethyl)quinolin-4-ol is the disruption of the microtubule network within cells, leading to cell cycle arrest . This can induce apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNAMHNJYSQUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937735 | |
| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Trifluoromethyl)quinolin-4-ol | |
CAS RN |
1701-18-4 | |
| Record name | 1701-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-18-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of the trifluoromethyl (CF3) group significant in the context of this study?
A1: The research primarily investigates the influence of the trifluoromethyl (CF3) group on intermolecular interactions. The study highlights that incorporating a CF3 group into organic compounds, like 2-(Trifluoromethyl)quinolin-4-ol, can significantly impact their crystal packing and interactions with surrounding molecules. This is largely attributed to the fluorine atoms' ability to form close contacts (e.g., F⋯F, F⋯O, F⋯C, H⋯F, F⋯N) with other atoms []. The authors utilize Hirshfeld surface analysis to quantify these interactions and suggest that the high percentage of fluorine-mediated contacts observed in 2-(Trifluoromethyl)quinolin-4-ol (47%) could play a role in its binding affinity with biological targets, although this aspect would require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)

